molecular formula C21H17FN4OS B3398509 N-(4-fluorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide CAS No. 1021255-04-8

N-(4-fluorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide

Cat. No. B3398509
CAS RN: 1021255-04-8
M. Wt: 392.5 g/mol
InChI Key: ULLIICCTUQXYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide involves the inhibition of specific enzymes and signaling pathways that are involved in various disease processes. This compound has been shown to selectively target certain proteins and enzymes, leading to the inhibition of their activity and subsequent suppression of disease progression.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to modulate immune responses and alter gene expression, leading to its potential use in various therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-fluorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide in lab experiments is its high selectivity and potency. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of N-(4-fluorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide. One potential direction is the further exploration of its anti-cancer properties, particularly in combination with other chemotherapeutic agents. Additionally, the use of this compound in the treatment of viral infections and autoimmune diseases warrants further investigation. Finally, the development of more efficient synthesis methods and modifications to the chemical structure of this compound may lead to the discovery of even more potent and selective therapeutic agents.

Scientific Research Applications

N-(4-fluorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide has been widely studied in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4OS/c22-17-8-6-15(7-9-17)13-24-20(27)14-28-21-19-12-18(16-4-2-1-3-5-16)25-26(19)11-10-23-21/h1-12H,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLIICCTUQXYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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